molecular formula C15H15FN2O B2387560 (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide CAS No. 1258829-60-5

(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide

Cat. No.: B2387560
CAS No.: 1258829-60-5
M. Wt: 258.296
InChI Key: UKUHBEDZBHEFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyanocyclobutyl group, a fluorophenyl group, and a methylprop-2-enamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can be achieved through a multi-step process involving the following key steps:

    Formation of the cyanocyclobutyl group: This can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation.

    Introduction of the fluorophenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the intermediate compound.

    Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(1-cyanocyclobutyl)-3-(2-chlorophenyl)-N-methylprop-2-enamide
  • (E)-N-(1-cyanocyclobutyl)-3-(2-bromophenyl)-N-methylprop-2-enamide
  • (E)-N-(1-cyanocyclobutyl)-3-(2-methylphenyl)-N-methylprop-2-enamide

Uniqueness

(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(15(11-17)9-4-10-15)14(19)8-7-12-5-2-3-6-13(12)16/h2-3,5-8H,4,9-10H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUHBEDZBHEFHN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=CC=C1F)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=CC=C1F)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.